An In-depth Technical Guide to Methyl 2,2,2-trichloroacetimidate for Researchers and Drug Development Professionals
An In-depth Technical Guide to Methyl 2,2,2-trichloroacetimidate for Researchers and Drug Development Professionals
Introduction: Methyl 2,2,2-trichloroacetimidate, a versatile and reactive reagent, holds a significant position in modern organic synthesis, particularly within the realms of carbohydrate chemistry and natural product synthesis. Its utility stems from its ability to act as an efficient electrophile for the introduction of the methyl group, and more broadly, as a precursor to various alkylating agents under mild acidic conditions. This guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on detailed experimental protocols and mechanistic insights relevant to researchers, scientists, and professionals in drug development.
Core Properties and Data
Methyl 2,2,2-trichloroacetimidate is a colorless to pale yellow liquid with a characteristic odor. Its high reactivity is attributed to the electron-withdrawing trichloromethyl group, which makes the imidate carbon highly susceptible to nucleophilic attack. The key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₄Cl₃NO | [1][2] |
| Molecular Weight | 176.43 g/mol | [1][2] |
| CAS Number | 2533-69-9 | [1][2] |
| Boiling Point | 148-149 °C (lit.) | [1][3][4] |
| Density | 1.425 g/mL at 25 °C (lit.) | [1][3][4] |
| Refractive Index (n20/D) | 1.478 (lit.) | [1][3] |
| Flash Point | 74 °C (165.2 °F) - closed cup | [1] |
| Storage Temperature | 2-8°C | [1][2] |
| Solubility | Soluble in various organic solvents. | |
| Appearance | Colorless to pale yellow liquid | [5] |
Synthesis and Reaction Mechanisms
The synthesis of methyl 2,2,2-trichloroacetimidate and its subsequent reactions are central to its application in organic chemistry. The following sections detail the synthetic protocol and the mechanistic pathways of its key reactions.
General Synthesis of Trichloroacetimidates
The most common method for preparing trichloroacetimidates involves the base-catalyzed addition of an alcohol to trichloroacetonitrile (B146778). This reaction is generally high-yielding and proceeds under mild conditions.
Lewis Acid-Catalyzed Activation and Alkylation
A key feature of trichloroacetimidates is their activation by catalytic amounts of a Lewis or Brønsted acid.[1] This activation generates a highly reactive electrophile, which is then readily attacked by a nucleophile (e.g., an alcohol or a carboxylic acid). The reaction is believed to proceed through the formation of a carbocationic intermediate.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of a trichloroacetimidate and its application in O-glycosylation and alcohol protection. These protocols are intended for use by trained professionals in a laboratory setting.
Protocol 1: Synthesis of (E)-2,2,2-trichloroacetimidic acid hex-2-enyl ester
This protocol, adapted from Organic Syntheses, details a general and reliable method for the preparation of a trichloroacetimidate from an alcohol.[6]
Materials:
-
trans-2-hexen-1-ol (3.3 mL, 27.8 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.84 mL, 5.6 mmol)
-
Methylene (B1212753) chloride (CH₂Cl₂), anhydrous (170 mL)
-
Trichloroacetonitrile (4.2 mL, 42 mmol)
-
500 mL round-bottomed flask
-
Stirring bar
-
Ice/water bath
-
Syringe
Procedure:
-
Flame-dry a 500 mL round-bottomed flask equipped with a stirring bar under a stream of nitrogen and allow it to cool to room temperature.
-
Charge the flask with trans-2-hexen-1-ol, DBU, and anhydrous methylene chloride.
-
Cool the solution to 4 °C using an ice/water bath.
-
Add trichloroacetonitrile via syringe over five minutes. The reaction mixture will change color from clear to orange.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed (typically within 1 hour). Use 10% ethyl acetate (B1210297) in hexanes as the eluent. The product will have a higher Rf value than the starting alcohol.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with methylene chloride.
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash chromatography on silica (B1680970) gel if necessary.
Protocol 2: O-Glycosylation using a Trichloroacetimidate Donor
This protocol describes a general procedure for the formation of a glycosidic bond using a trichloroacetimidate donor and a glycosyl acceptor, a cornerstone reaction in carbohydrate synthesis.[7]
Materials:
-
Glycosyl trichloroacetimidate donor (1.0–3.0 equiv.)
-
Glycosyl acceptor (1.0 equiv.)
-
Anhydrous toluene
-
Anhydrous methylene chloride (CH₂Cl₂)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) (0.1–0.5 equiv.)
-
Activated molecular sieves (4 Å)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
Pre-treatment:
-
To a pear-shaped flask, add the glycosyl acceptor and the trichloroacetimidate donor. Remove residual water by azeotropic distillation with anhydrous toluene.
-
Place the flask under high vacuum for at least 3 hours.
-
In a separate two-necked round-bottom flask, activate molecular sieves by heating at 300°C for 2 hours under vacuum.
-
-
Glycosylation Reaction:
-
Under an argon atmosphere, dissolve the dried donor and acceptor in anhydrous CH₂Cl₂.
-
Transfer this solution via cannula to the flask containing the activated molecular sieves.
-
Stir the mixture at the appropriate temperature (typically between -80°C and 0°C) for 1 hour.
-
Add TMSOTf dropwise to the suspension.
-
Monitor the reaction by TLC until the trichloroacetimidate donor is completely consumed.
-
-
Work-up:
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Filter the mixture through a pad of Celite® and wash the pad with an organic solvent.
-
Transfer the filtrate to a separatory funnel and wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting glycoside by silica gel chromatography.
-
Protocol 3: Protection of Alcohols using p-Methylbenzyl 2,2,2-Trichloroacetimidate
This protocol outlines the use of a trichloroacetimidate for the protection of an alcohol as a p-methylbenzyl (MBn) ether, a common protecting group strategy in multi-step synthesis.[8]
Materials:
-
Alcohol to be protected (1.0 equiv.)
-
p-Methylbenzyl 2,2,2-trichloroacetimidate (1.5 equiv.)
-
Zinc(II) triflate (Zn(OTf)₂) (catalytic amount)
-
Anhydrous diethyl ether (Et₂O)
Procedure:
-
To a solution of the alcohol in anhydrous diethyl ether, add p-methylbenzyl 2,2,2-trichloroacetimidate.
-
Add a catalytic amount of zinc(II) triflate to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash chromatography on silica gel.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for a reaction involving Methyl 2,2,2-trichloroacetimidate.
Applications in Drug Development
Methyl 2,2,2-trichloroacetimidate and its derivatives are invaluable tools in drug development due to their role in the synthesis of complex molecules with biological activity. Key applications include:
-
Synthesis of Glycoconjugates: The ability to form glycosidic bonds stereoselectively is crucial for the synthesis of glycoconjugate drugs, vaccines, and probes for studying biological systems.
-
Natural Product Synthesis: Many natural products with therapeutic potential possess complex architectures that can be accessed through reactions employing trichloroacetimidates for alkylation and protection of sensitive functional groups.[9]
-
Heterocyclic Chemistry: This reagent serves as a precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are common scaffolds in medicinal chemistry.[2] For instance, it has been used as a starting material in the synthesis of novel bibenzimidazole oligomers and polymers.[1][4]
Safety Information
Methyl 2,2,2-trichloroacetimidate is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][3][10] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.[11]
References
- 1. 2,2,2-トリクロロアセトイミド酸メチル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chembk.com [chembk.com]
- 4. METHYL 2,2,2-TRICHLOROACETIMIDATE | 2533-69-9 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. surface.syr.edu [surface.syr.edu]
- 10. Methyl 2,2,2-trichloroacetimidate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. fishersci.com [fishersci.com]
